Diethyl 4-(2,4-dichlorophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate
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Overview
Description
Diethyl 4-(2,4-dichlorophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core, substituted with dichlorophenyl and methoxyphenyl groups, making it a subject of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-(2,4-dichlorophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the dichlorophenyl and methoxyphenyl groups through electrophilic aromatic substitution reactions. The final steps involve esterification to introduce the diethyl ester groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-(2,4-dichlorophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 4-(2,4-dichlorophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate involves its interaction with specific molecular targets within biological systems. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Diethyl 4-(2,4-dichlorophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate: shares similarities with other quinoline derivatives, such as chloroquine and quinine, which are known for their antimalarial properties.
2,4-Dichlorophenyl N-(3-methoxyphenyl)carbamate: is another compound with similar structural features, particularly the dichlorophenyl and methoxyphenyl groups.
Uniqueness
What sets this compound apart is its unique combination of functional groups and the potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C29H29Cl2NO6 |
---|---|
Molecular Weight |
558.4 g/mol |
IUPAC Name |
diethyl 4-(2,4-dichlorophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C29H29Cl2NO6/c1-5-37-28(34)23-15(3)32-22-14-20(16-8-7-9-18(12-16)36-4)25(29(35)38-6-2)27(33)26(22)24(23)19-11-10-17(30)13-21(19)31/h7-13,20,24-25,32H,5-6,14H2,1-4H3 |
InChI Key |
GJLPHFLTOMXGTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=C(C=C(C=C3)Cl)Cl)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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